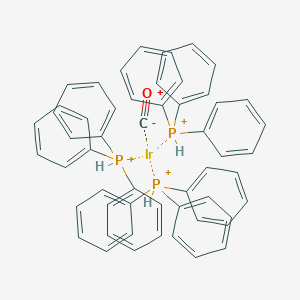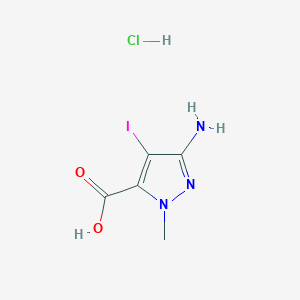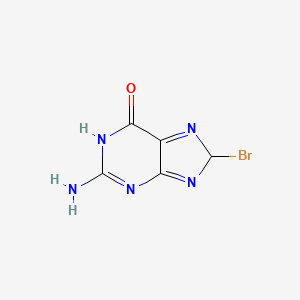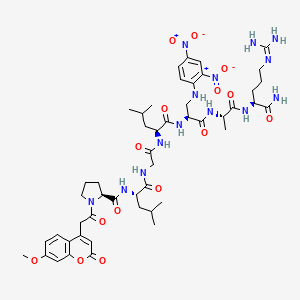
(T-4)-Carbonyltris(triphenylphosphine)iridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylhydridotris(triphenylphosphine)iridium(I): is a coordination complex with the chemical formula C55H46IrOP3 . It is a yellow crystalline powder that is often used in various chemical reactions and research applications. The compound is known for its unique properties and reactivity, making it a valuable tool in the field of inorganic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonylhydridotris(triphenylphosphine)iridium(I) can be synthesized through the reaction of iridium trichloride with triphenylphosphine and carbon monoxide in the presence of a reducing agent. The reaction typically takes place under an inert atmosphere to prevent oxidation. The general reaction is as follows:
IrCl3+3PPh3+CO+H2→IrH(CO)(PPh3)3+3HCl
The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for carbonylhydridotris(triphenylphosphine)iridium(I) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Carbonylhydridotris(triphenylphosphine)iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(III) complexes, while substitution reactions can produce various iridium-phosphine or iridium-carbonyl complexes .
Scientific Research Applications
Carbonylhydridotris(triphenylphosphine)iridium(I) has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is used in the synthesis of advanced materials, including nanoparticles and coordination polymers.
Medicinal Chemistry: Research has explored its potential in drug development and as a model compound for studying metal-based drugs.
Biological Studies: It is used in studies involving metal-ligand interactions and their effects on biological systems.
Mechanism of Action
The mechanism by which carbonylhydridotris(triphenylphosphine)iridium(I) exerts its effects involves coordination chemistry principles. The iridium center can undergo various coordination and redox reactions, allowing it to act as a catalyst or reactant in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Carbonylhydridotris(triphenylphosphine)rhodium(I): Similar in structure but with rhodium instead of iridium.
Carbonylhydridotris(triphenylphosphine)ruthenium(II): Contains ruthenium and exhibits different reactivity.
Carbonylhydridotris(triphenylphosphine)platinum(II): Platinum-based complex with distinct catalytic properties.
Uniqueness: Carbonylhydridotris(triphenylphosphine)iridium(I) is unique due to its specific reactivity and stability. The iridium center provides distinct electronic and steric properties, making it suitable for specialized applications in catalysis and material science .
Properties
Molecular Formula |
C55H48IrOP3+3 |
|---|---|
Molecular Weight |
1010.1 g/mol |
IUPAC Name |
carbon monoxide;iridium;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;/p+3 |
InChI Key |
OWVGPTPQWABNND-UHFFFAOYSA-Q |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350594.png)

![[[[5-(2,4-Dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12350615.png)


![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)
![[(3S,4R,5S,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12350634.png)





![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
